molecular formula C23H35NO4 B15336584 1-(tert-Butyl) 4-ethyl 5-((1-phenylethyl)amino)cycloheptane-1,4-dicarboxylate

1-(tert-Butyl) 4-ethyl 5-((1-phenylethyl)amino)cycloheptane-1,4-dicarboxylate

Cat. No.: B15336584
M. Wt: 389.5 g/mol
InChI Key: KQHFZPNXAIHAGE-UHFFFAOYSA-N
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Description

MFCD32662009 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, making it useful in various analytical and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32662009 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. The synthetic route often includes steps such as condensation reactions, cyclization, and functional group modifications. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of MFCD32662009 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

MFCD32662009 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32662009 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD32662009 has a wide range of applications in scientific research, including:

    Chemistry: Used as a photoluminescent probe in various analytical techniques.

    Biology: Employed in imaging and diagnostic applications due to its strong luminescent properties.

    Medicine: Investigated for its potential use in cancer treatment, particularly in targeting and imaging cancer cells.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which MFCD32662009 exerts its effects involves its interaction with specific molecular targets. Its photoluminescent properties are due to the presence of functional groups that can absorb and emit light. This property is exploited in imaging and diagnostic applications, where the compound binds to specific targets and emits light upon excitation, allowing for visualization.

Comparison with Similar Compounds

MFCD32662009 can be compared with other photoluminescent compounds such as fluorescein and rhodamine. While all these compounds share the ability to emit light, MFCD32662009 is unique in its specific wavelength of emission and its stability under various conditions. Similar compounds include:

    Fluorescein: Known for its use in fluorescence microscopy.

    Rhodamine: Widely used in fluorescence imaging and as a dye.

Properties

Molecular Formula

C23H35NO4

Molecular Weight

389.5 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-(1-phenylethylamino)cycloheptane-1,4-dicarboxylate

InChI

InChI=1S/C23H35NO4/c1-6-27-22(26)19-14-12-18(21(25)28-23(3,4)5)13-15-20(19)24-16(2)17-10-8-7-9-11-17/h7-11,16,18-20,24H,6,12-15H2,1-5H3

InChI Key

KQHFZPNXAIHAGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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